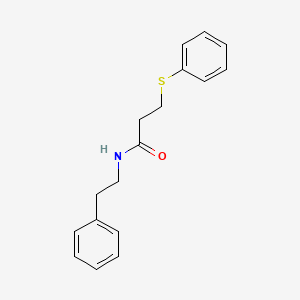![molecular formula C17H22FN3 B5735874 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5735874.png)
1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as FPMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential use in the development of therapeutic drugs for various medical conditions.
作用機序
The exact mechanism of action of 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood. However, it is believed to modulate the activity of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation can result in changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound can produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to enhance cognitive function, including memory and learning. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several advantages as a research tool. It has a high affinity for several receptors in the brain, making it a useful compound for studying the function of these receptors. Additionally, it has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound also has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on the brain can be complex and difficult to study.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One potential area of study is the development of therapeutic drugs based on this compound. By understanding its mechanism of action and its effects on the brain, researchers may be able to develop drugs that can treat a range of psychiatric and neurological disorders. Additionally, research on this compound may lead to a better understanding of the function of neurotransmitter receptors in the brain, which could have implications for the development of new drugs for other medical conditions.
合成法
The synthesis of 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves the reaction between 1-methyl-1H-pyrrole-2-carboxaldehyde and 4-fluorobenzylamine in the presence of a reducing agent. The reaction yields this compound as the final product. This synthesis method has been reported in several research articles and has been optimized for greater yield and purity.
科学的研究の応用
1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for several receptors in the brain, including the serotonin receptor, dopamine receptor, and adrenergic receptor. These receptors are involved in the regulation of mood, behavior, and cognition, making this compound a potential candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3/c1-19-8-2-3-17(19)14-21-11-9-20(10-12-21)13-15-4-6-16(18)7-5-15/h2-8H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJVREYBKYZWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-methoxyphenyl)acryloyl]pyrrolidine](/img/structure/B5735796.png)
![6-methyl-1-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5735799.png)


![3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5735829.png)
![2-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5735832.png)
![2,5-dimethyl-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5735839.png)
![4'-{[4-(dimethylamino)benzylidene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5735841.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)


![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5735870.png)
